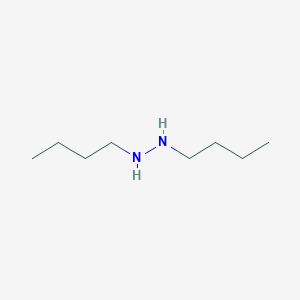

1,2-Dibutylhydrazine

Beschreibung

1,2-Dibutylhydrazine (C₈H₂₀N₂) is a hydrazine derivative featuring two butyl (-C₄H₉) groups attached to the hydrazine backbone at the 1 and 2 positions. Structurally, it belongs to the class of dialkylhydrazines, characterized by their nitrogen-nitrogen single bond and alkyl substituents. Hydrazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity and ability to form coordination complexes .

Eigenschaften

CAS-Nummer |

1744-71-4 |

|---|---|

Molekularformel |

C8H20N2 |

Molekulargewicht |

144.26 g/mol |

IUPAC-Name |

1,2-dibutylhydrazine |

InChI |

InChI=1S/C8H20N2/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |

InChI-Schlüssel |

FEBRIAPYLGMZSR-UHFFFAOYSA-N |

SMILES |

CCCCNNCCCC |

Kanonische SMILES |

CCCCNNCCCC |

Andere CAS-Nummern |

1744-71-4 |

Verwandte CAS-Nummern |

78776-28-0 (dihydrochloride) |

Synonyme |

1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and toxicological differences between 1,2-dibutylhydrazine and related hydrazine derivatives:

Key Comparative Insights

Structural Impact on Physicochemical Properties

- Alkyl vs. Aryl Substituents : this compound’s alkyl chains enhance lipophilicity compared to aromatic analogs like 1,2-diphenylhydrazine. This property may influence its bioavailability and environmental persistence .

- Steric Effects : Bulky substituents (e.g., butyl) reduce reactivity in coordination chemistry compared to smaller groups (e.g., acetyl), as seen in 1,2-diacetylhydrazine’s use as a ligand .

Toxicological Profiles Carcinogenicity: Alkylhydrazines (e.g., 1,2-diethylhydrazine) are potent carcinogens due to metabolic activation into DNA-alkylating agents. Neurotoxicity: Short-chain derivatives like 1,1-dimethylhydrazine exhibit acute neurotoxic effects, whereas longer-chain analogs (e.g., butyl) may accumulate in fatty tissues, leading to chronic exposure risks .

Applications Industrial Use: 1,2-Diethylhydrazine’s volatility makes it suitable for rocket fuels, while 1,2-diphenylhydrazine’s stability favors dye manufacturing . Pharmaceutical Potential: 1,2-Diacetylhydrazine’s chelating ability is exploited in antimicrobial agents, suggesting similar opportunities for this compound in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.